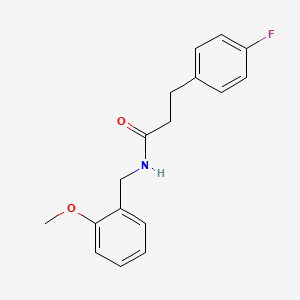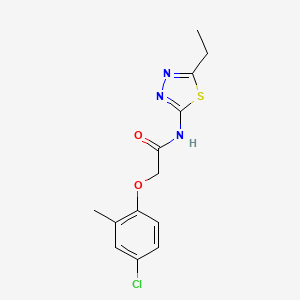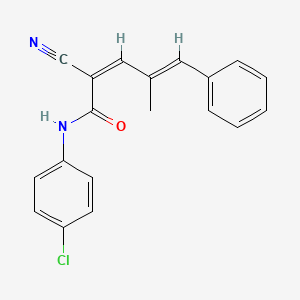
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine, also known as DIPY, is a nitroimidazole compound that has gained significant attention in scientific research due to its unique properties and potential applications. DIPY is a versatile compound that has been studied for its ability to act as a redox mediator, fluorescent probe, and as a potential therapeutic agent for various diseases.
作用机制
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine acts as a redox mediator due to its ability to undergo reversible oxidation and reduction reactions. In the presence of an oxidizing agent, such as hydrogen peroxide, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine is oxidized to form a radical cation. This radical cation can then reduce the analyte of interest, such as glucose, and be regenerated back to its original form. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine can also act as a fluorescent probe by binding to metal ions and emitting a fluorescent signal upon excitation.
Biochemical and Physiological Effects:
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been shown to have potential therapeutic effects in cancer treatment, due to its ability to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is important for the maintenance of tissue homeostasis. 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine is its versatility in scientific research. 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine can be used as a redox mediator, fluorescent probe, and potential therapeutic agent. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has a high molar extinction coefficient, which makes it a sensitive probe for the detection of analytes. However, one limitation of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research and development of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine. One potential application is in the development of biosensors for the detection of glucose and other analytes. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, due to its antioxidant properties. Furthermore, the development of novel derivatives of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine may lead to the discovery of new therapeutic agents with enhanced properties.
合成方法
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine can be synthesized through a multistep process starting from 2,6-dichloropyridine. The synthesis involves the reaction of 2,6-dichloropyridine with sodium azide, followed by reduction with palladium on carbon to yield 2,6-diaminopyridine. The final step involves the nitration of 2,6-diaminopyridine with nitric acid and acetic anhydride to yield 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine.
科学研究应用
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been extensively studied for its applications in various scientific research fields. In analytical chemistry, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been used as a redox mediator for the detection of glucose, hydrogen peroxide, and other analytes. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Furthermore, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been studied for its potential therapeutic applications in cancer treatment, due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
2,6-di(imidazol-1-yl)-3,5-dinitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7O4/c19-17(20)8-5-9(18(21)22)11(16-4-2-13-7-16)14-10(8)15-3-1-12-6-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDSZGXHNFTIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5234061.png)

![4-{2-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5234073.png)
![1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B5234080.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5234085.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5234089.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)propanamide](/img/structure/B5234108.png)
![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5234110.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B5234129.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)
![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)